tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butylthio group
Preparation Methods
The synthesis of tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio group. The piperidine ring is then constructed, and the final step involves the formation of the carboxylate ester. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for larger scale production, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target molecules .
Comparison with Similar Compounds
tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.
tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate: This compound is synthesized using iso-butoxycarbonyl chloride and is characterized by its thiol ester group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C19H30N2O2S |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-tert-butylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2S/c1-18(2,3)23-17(22)21-13-8-7-11-15(21)14-10-9-12-20-16(14)24-19(4,5)6/h9-10,12,15H,7-8,11,13H2,1-6H3 |
InChI Key |
IYYSJPJTUJKIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
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